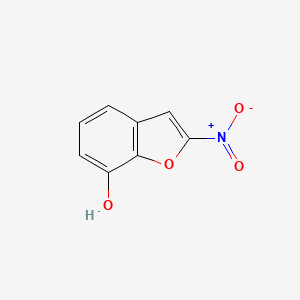

2-Nitrobenzofuran-7-ol

Description

BenchChem offers high-quality 2-Nitrobenzofuran-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitrobenzofuran-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-1-benzofuran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORAPRXPQXVOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193723 | |

| Record name | 2-Nitro-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40739-73-9 | |

| Record name | 2-Nitro-7-hydroxybenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040739739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Nitrobenzofuran-7-ol: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitrobenzofuran-7-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide delves into its chemical structure, physicochemical properties, and potential applications, drawing from available data and the broader context of benzofuran chemistry. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide synthesizes established principles and data from related compounds to offer valuable insights for researchers.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds widely distributed in nature and readily accessible through synthetic routes.[1] The fusion of a benzene ring with a furan ring creates a privileged scaffold that is a cornerstone in the development of numerous therapeutic agents.[1][2] The versatility of the benzofuran core allows for a wide range of structural modifications, leading to compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The introduction of specific substituents, such as nitro and hydroxyl groups, onto the benzofuran backbone can significantly modulate its electronic properties, reactivity, and biological interactions, making it a fertile ground for drug design and discovery.[1] This guide focuses specifically on 2-Nitrobenzofuran-7-ol, exploring its unique chemical characteristics and potential as a building block for novel therapeutics.

Chemical Structure and Properties

2.1. Molecular Structure

2-Nitrobenzofuran-7-ol possesses a planar bicyclic system with a nitro group at the 2-position of the furan ring and a hydroxyl group at the 7-position of the benzene ring.

Molecular Formula: C₈H₅NO₄[5][6]

IUPAC Name: 2-nitro-1-benzofuran-7-ol[5]

Canonical SMILES: C1=CC2=C(C(=C1)O)OC(=C2)[O-][5]

InChI Key: OORAPRXPQXVOLQ-UHFFFAOYSA-N[5]

Diagram of the Chemical Structure of 2-Nitrobenzofuran-7-ol:

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. medcraveonline.com [medcraveonline.com]

- 5. 2-Nitro-7-hydroxybenzofuran | C8H5NO4 | CID 170417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

A Technical Guide to the Synthesis of 2-Nitrobenzofuran-7-ol and Its Derivatives

Abstract

The benzofuran scaffold is a privileged heterocyclic motif central to numerous natural products and pharmaceutical agents. The targeted introduction of nitro and hydroxyl groups significantly modulates the electronic properties and biological activities of these molecules, making them valuable intermediates for drug discovery. This technical guide provides an in-depth analysis of synthetic strategies for obtaining 2-Nitrobenzofuran-7-ol. We critically evaluate two primary retrosynthetic approaches: late-stage functionalization of a pre-formed benzofuran ring and a convergent synthesis involving the cyclization of pre-functionalized aromatic precursors. Through a detailed examination of reaction mechanisms and experimental outcomes, this guide establishes a preferred, scientifically robust pathway for researchers, scientists, and drug development professionals, complete with detailed protocols and strategic insights.

Introduction to Benzofurans in Drug Discovery

Benzofuran and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1] The oxygen atom within the furan ring, combined with the aromatic benzene ring, creates a unique electronic structure that allows for diverse interactions with biological targets. The strategic placement of functional groups is paramount for tuning the molecule's efficacy and pharmacokinetic profile.

Specifically, the introduction of:

-

A hydroxyl group (-OH) can serve as a key hydrogen bond donor/acceptor, significantly influencing solubility and receptor binding.

-

A nitro group (-NO₂) acts as a strong electron-withdrawing group and a bioisostere for other functionalities. It is a crucial precursor to the corresponding amino group, which opens a vast chemical space for further derivatization.

The target molecule, 2-Nitrobenzofuran-7-ol, combines these features, making it a highly versatile building block for the synthesis of novel therapeutic agents.

Retrosynthetic Analysis & Strategic Considerations

The synthesis of a polysubstituted aromatic system like 2-Nitrobenzofuran-7-ol presents a significant challenge in regioselectivity. The placement of the nitro group at the C2 position and the hydroxyl group at the C7 position can be approached from two fundamentally different directions.

Strategy A: Late-Stage Nitration This approach involves first synthesizing the 7-hydroxybenzofuran core and subsequently introducing the nitro group via electrophilic aromatic substitution.

Strategy B: Convergent Synthesis This strategy focuses on constructing the furan ring from an aromatic precursor that already contains the required hydroxyl and nitro functionalities in the correct positions.

A critical analysis of these strategies reveals a significant challenge with Strategy A. The benzofuran ring system's inherent reactivity, coupled with the directing effects of the C7-hydroxyl group, complicates the regioselectivity of nitration.

The Challenge of Late-Stage Nitration (Strategy A)

While seemingly direct, the nitration of a 7-hydroxy or 7-methoxy-2,3-diphenylbenzofuran does not yield the desired 2-nitro product. Experimental evidence shows that electrophilic attack occurs preferentially on the electron-rich benzene ring, not the furan ring.

Specifically, the nitration of 7-hydroxy-2,3-diphenylbenzofuran results in the formation of the 4,6-dinitro derivative.[2][3] Similarly, nitration of the 7-methoxy analogue also leads to substitution on the benzene ring.[2][3] This is because the C7-hydroxyl/methoxyl group, being a powerful ortho-, para-director, activates the C4 and C6 positions for electrophilic substitution, overriding the typical preference for substitution at C2 of the furan ring.

This predictable but undesired outcome renders Strategy A an inefficient and impractical route for obtaining the target molecule. Therefore, a convergent approach is scientifically superior.

Convergent Synthesis: A Recommended Pathway (Strategy B)

The most logical and controllable route to 2-Nitrobenzofuran-7-ol is to construct the furan ring onto a catechol-derived precursor that already contains the necessary substituents. This approach ensures absolute control over the final substitution pattern. The key intermediate for this synthesis is a suitably substituted and nitrated salicylaldehyde.

The proposed pathway involves a modern adaptation of classical benzofuran synthesis, leveraging a base-promoted reaction between a nitrated salicylaldehyde and a nitroalkane, followed by cyclization.

This multi-step synthesis hinges on the controlled formation of a key precursor, a nitrated 2,3-dihydroxybenzaldehyde, which serves as the anchor for constructing the furan ring with the nitro group correctly positioned.

Experimental Protocols

The following protocols provide a detailed methodology for the recommended convergent synthesis.

Protocol 1: Nitration of 2,3-Dihydroxybenzaldehyde

The synthesis of a nitrated catechol derivative is the critical first step. The directing effects of the two hydroxyl groups and the aldehyde will lead to a mixture of isomers, with nitration at C5 being a likely outcome.

-

Materials: 2,3-Dihydroxybenzaldehyde, concentrated Sulfuric Acid (H₂SO₄), concentrated Nitric Acid (HNO₃, 70%), crushed ice, deionized water.

-

Procedure:

-

In a round-bottom flask, dissolve 2,3-Dihydroxybenzaldehyde (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Prepare a nitrating mixture of H₂SO₄ and HNO₃ (1:1 v/v) and cool it to 0 °C.

-

Add the nitrating mixture dropwise to the aldehyde solution, maintaining the temperature below 5 °C. The reaction is highly exothermic.

-

After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

The precipitated solid, containing a mixture of nitro-isomers, is collected by vacuum filtration, washed with cold water until neutral, and dried.

-

Purification by column chromatography is required to isolate the desired isomer (e.g., 2,3-dihydroxy-5-nitrobenzaldehyde). A synthesis for this specific isomer has been reported, confirming its viability as an intermediate.[4][5]

-

Protocol 2: Synthesis of 2-Nitrobenzofuran via Henry Reaction and Cyclization

This protocol adapts the general principle of forming benzofurans from salicylaldehydes and nitroalkanes.[6][7]

-

Materials: Purified 2-hydroxy-3-methoxy-nitrobenzaldehyde (1.0 eq), Nitromethane (CH₃NO₂), a base (e.g., triethylamine or DBU), Acetic Anhydride, anhydrous solvent (e.g., Toluene).

-

Procedure:

-

Henry Reaction: Dissolve the substituted salicylaldehyde (1.0 eq) and nitromethane (1.5 eq) in an appropriate solvent. Add the base (e.g., triethylamine, 1.2 eq) dropwise at room temperature and stir for 12-24 hours.

-

Cyclization: To the crude reaction mixture from the previous step, add acetic anhydride (2.0-3.0 eq). Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. This step facilitates both the dehydration of the nitroaldol adduct and the subsequent intramolecular cyclization to form the benzofuran ring.

-

Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected 7-methoxy-2-nitrobenzofuran.

-

Protocol 3: Demethylation to 2-Nitrobenzofuran-7-ol

The final step is the cleavage of the methyl ether to unmask the C7-hydroxyl group.

-

Materials: 7-Methoxy-2-nitrobenzofuran (1.0 eq), Boron tribromide (BBr₃) or Hydrobromic acid in acetic acid, anhydrous Dichloromethane (DCM), Methanol.

-

Procedure (using BBr₃):

-

Dissolve the methoxy-benzofuran in anhydrous DCM and cool to -78 °C under an inert atmosphere (e.g., Argon).

-

Slowly add a 1M solution of BBr₃ in DCM (1.2-1.5 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of methanol.

-

Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, 2-Nitrobenzofuran-7-ol, by column chromatography or recrystallization.

-

Synthesis of Derivatives

The synthesized 2-Nitrobenzofuran-7-ol is a versatile platform for creating a library of derivatives.

-

Derivatization of the 7-OH group: Standard alkylation (e.g., alkyl halides with a base like K₂CO₃) or acylation (e.g., acyl chlorides with pyridine) can be used to introduce a variety of side chains.

-

Reduction of the 2-NO₂ group: The nitro group can be cleanly reduced to a primary amine using reagents like SnCl₂ in HCl, or catalytic hydrogenation (H₂/Pd-C). This yields 2-aminobenzofuran-7-ol, a key intermediate for further functionalization.

-

Derivatization of the 2-NH₂ group: The resulting amine is a nucleophilic handle for acylation, sulfonylation, or reductive amination, enabling the synthesis of a vast library of compounds for structure-activity relationship (SAR) studies.

Data Summary & Characterization

The successful synthesis of the target compound and its key intermediates must be confirmed through rigorous analytical characterization.

| Compound Name | Molecular Formula | Key ¹H NMR Signals (Expected, ppm) |

| 2,3-Dihydroxy-5-nitrobenzaldehyde | C₇H₅NO₅ | ~10.2 (s, 1H, CHO), ~8.0-8.2 (aromatic protons), distinct OH signals |

| 7-Methoxy-2-nitrobenzofuran | C₉H₇NO₄ | ~7.5-7.8 (furan proton), ~6.9-7.4 (aromatic protons), ~4.0 (s, 3H, OCH₃) |

| 2-Nitrobenzofuran-7-ol | C₈H₅NO₄ | ~7.5-7.8 (furan proton), ~6.8-7.3 (aromatic protons), broad OH signal |

| 2-Amino-7-hydroxybenzofuran | C₈H₇NO₂ | ~6.5-7.0 (aromatic protons), broad OH and NH₂ signals |

Note: Expected chemical shifts are approximate and should be confirmed by experimental data. Mass spectrometry (HRMS) should be used to confirm the elemental composition of all new compounds.[1]

Conclusion

The synthesis of 2-Nitrobenzofuran-7-ol is a task that requires careful strategic planning to overcome the challenges of regioselectivity. A direct, late-stage nitration of the 7-hydroxybenzofuran core is not a viable strategy due to the powerful directing effects of the hydroxyl group leading to substitution on the benzene ring. The recommended and most robust approach is a convergent synthesis that begins with a pre-functionalized catechol derivative, such as 2,3-dihydroxybenzaldehyde. By nitrating this precursor and then systematically constructing the furan ring, complete control over the substituent placement is achieved. The resulting 2-Nitrobenzofuran-7-ol is a valuable and versatile building block, offering multiple handles for derivatization, thereby providing a powerful platform for the development of novel compounds in medicinal chemistry.

References

-

PrepChem. (n.d.). Synthesis of 2,3-dihydroxy-5-nitro-benzaldehyde. Retrieved from [Link]

- Abdel Rahmanand, A.H., & Basha, R.M. (2014). Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives.

- Padwa, A., & Krumpe, K. E. (2009). Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. Organic Letters, 11(10), 2141-2144.

- Wojtunik-Kulesza, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549.

- Reddy, S., et al. (2015). A convenient synthesis of 2-substituted benzofurans from salicylaldehydes. RSC Advances, 5(11), 8199-8204.

- Cremonesi, G., et al. (2022). 4-, 5-, 6-, and 7-Hydroxybenzofuran: a unified strategy for a two-step synthesis of versatile benzofuranic building blocks. AIR Unimi.

- Ahmad, I., et al. (2023).

- Abdel Rahmanand, A.H., & Basha, R.M. (1977). Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives.

- Di Mola, A., et al. (2020). Continuous Flow Telescoped Synthesis of Benzofurans Starting from Nitroalkanes and O-Acetyl Salicylaldehydes. CoLab.

- Harish Kumar, D. R., et al. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 635-639.

- Dudley, M. E., et al. (2019).

- Yu, X.-H., et al. (2022).

- Google Patents. (1976). Process for the preparation of 2-nitrobenzaldehyde. US3996289A.

- Fu, R., & Li, Z. (2018). Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones. Organic Letters, 20(8), 2228-2231.

- Liguori, L., & Barth, T. (2011). Supporting Information for Pyrolysis of lignin and lignin model compounds in a new TGA-GC/MS instrument. Journal of Analytical and Applied Pyrolysis, 92(2), 479-486.

- Patil, S., et al. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents.

-

PubChem. (n.d.). 2,3-Dihydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

- Wang, Y., et al. (2023). Triethylamine-Promoted Henry Reaction/Elimination of HNO2/Cyclization Sequence of Functionalized Nitroalkanes and 2-Oxoaldehydes: Diversity-Oriented Synthesis of Oxacycles. Organic Letters, 25(22), 4033-4037.

-

ResearchGate. (n.d.). Reaction scheme of salicylaldehyde derivatives synthesis. Retrieved from [Link]

- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 233-235.

-

Organic Chemistry Portal. (n.d.). Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]

- Das, B., et al. (2021). Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans. Engineered Science.

- de Koning, C. B., et al. (2012). Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. European Journal of Organic Chemistry, 2012(34), 6829-6841.

- Karam, A. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Journal of ChemTech Research, 9(8), 324-331.

- van Otterlo, W. A. L., & de Koning, C. B. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2256-2267.

-

ResearchGate. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from [Link]

- Google Patents. (1988). Synthesis of 5,7-diamino-4,6-dinitrobenzofuroxan. USH1078H.

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. 2,3-Dihydroxy-5-nitrobenzaldehyde | C7H5NO5 | CID 14450998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Continuous Flow Telescoped Synthesis of Benzofurans Starting from Nitroalkanes and O-Acetyl Salicylaldehydes | CoLab [colab.ws]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Putative Mechanism of Action of 2-Nitrobenzofuran-7-ol in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This technical guide addresses the potential mechanism of action of a specific, under-investigated derivative, 2-Nitrobenzofuran-7-ol. In the absence of direct experimental data for this compound, this document synthesizes current knowledge on structurally related benzofurans to propose plausible biological activities and molecular mechanisms. We will focus on two primary hypothesized pathways: anti-inflammatory action through the modulation of key signaling cascades and direct enzyme inhibition. This guide provides detailed experimental protocols to test these hypotheses and a framework for interpreting the potential results, aiming to catalyze further research into this promising compound.

Introduction: The Benzofuran Scaffold and the Promise of 2-Nitrobenzofuran-7-ol

Benzofuran and its derivatives are a class of organic compounds that have garnered significant interest in pharmaceutical research due to their diverse pharmacological properties.[1][2] These compounds are known to exhibit a range of biological effects, including anti-inflammatory, antimicrobial, anticancer, and antioxidant activities.[2][3][4] The versatility of the benzofuran nucleus allows for a wide range of structural modifications, leading to a rich chemical space for drug discovery.

2-Nitrobenzofuran-7-ol is a small molecule that combines the benzofuran core with a nitro group at the 2-position and a hydroxyl group at the 7-position. While the biological activities of many benzofuran derivatives have been extensively studied, 2-Nitrobenzofuran-7-ol remains largely uncharacterized in the scientific literature. However, based on the known structure-activity relationships of related compounds, we can formulate educated hypotheses regarding its potential mechanisms of action. The presence of the hydroxyl group, in particular, is often associated with the anti-inflammatory and antioxidant properties of benzofuran derivatives.[4] This guide will explore the most probable biological targets and signaling pathways that 2-Nitrobenzofuran-7-ol may modulate.

Hypothesized Mechanism of Action 1: Anti-Inflammatory Activity via Modulation of NF-κB and MAPK Signaling Pathways

A significant body of evidence points to the anti-inflammatory potential of benzofuran derivatives.[5][6][7] Many of these compounds exert their effects by interfering with key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][7][8]

2.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation.[10] This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[9]

We hypothesize that 2-Nitrobenzofuran-7-ol may inhibit one or more steps in this cascade. Structurally similar benzofuran compounds have been shown to suppress NF-κB activation.[11] The potential points of intervention for 2-Nitrobenzofuran-7-ol within the NF-κB pathway are illustrated in the diagram below.

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by 2-Nitrobenzofuran-7-ol.

2.2. Modulation of MAPK Signaling

The MAPK pathways (including ERK, JNK, and p38) are another set of crucial signaling cascades that regulate inflammation.[7] These pathways are also activated by stimuli like LPS and lead to the activation of transcription factors that, in concert with NF-κB, drive the expression of inflammatory genes. Several benzofuran derivatives have been reported to inhibit the phosphorylation of key proteins in the MAPK pathways.[7] It is plausible that 2-Nitrobenzofuran-7-ol could also exert its anti-inflammatory effects by modulating these pathways.

Hypothesized Mechanism of Action 2: Enzyme Inhibition

Direct inhibition of enzymes involved in the inflammatory process is another well-documented mechanism for benzofuran derivatives.[12][13] A prime target in this context is the cyclooxygenase (COX) family of enzymes.

3.1. Cyclooxygenase (COX) Inhibition

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[12] While COX-1 is constitutively expressed in most tissues and plays a role in physiological homeostasis, COX-2 is inducible and its expression is upregulated at sites of inflammation.[12] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Given that numerous benzofuran derivatives have been identified as COX inhibitors, it is a strong possibility that 2-Nitrobenzofuran-7-ol also possesses this activity.[12][13]

The mode of inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the active site of the enzyme, an allosteric site, or the enzyme-substrate complex, respectively.

Figure 2: Models of competitive and non-competitive enzyme inhibition.

Experimental Protocols for Mechanism Validation

To investigate the hypothesized biological activities of 2-Nitrobenzofuran-7-ol, the following detailed experimental protocols are proposed. These protocols are based on established methodologies for assessing anti-inflammatory and enzyme inhibitory activities.

4.1. In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages

This assay determines the ability of 2-Nitrobenzofuran-7-ol to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in murine macrophage cells (e.g., RAW 264.7) stimulated with LPS.[14][15]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

2-Nitrobenzofuran-7-ol (dissolved in DMSO)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Pre-treat the cells with various concentrations of 2-Nitrobenzofuran-7-ol (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group of cells that are not treated with LPS.

-

Nitrite Measurement:

-

After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

-

Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.

4.2. In Vitro Enzyme Inhibition Assay: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay measures the ability of 2-Nitrobenzofuran-7-ol to directly inhibit the activity of COX-1 and COX-2 enzymes. A common method is to measure the production of prostaglandin E2 (PGE2) via an ELISA.[16][17]

Materials:

-

Purified human or ovine COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

2-Nitrobenzofuran-7-ol (dissolved in DMSO)

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

PGE2 ELISA kit

-

Known selective COX-1 and COX-2 inhibitors (for positive controls)

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, the enzyme (either COX-1 or COX-2), and various concentrations of 2-Nitrobenzofuran-7-ol. Include a vehicle control and positive controls. Pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a short incubation period (e.g., 2 minutes), terminate the reaction (e.g., by adding hydrochloric acid).

-

PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of 2-Nitrobenzofuran-7-ol and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation and Interpretation

The quantitative data obtained from the proposed experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Anti-inflammatory and COX Inhibitory Activities of Benzofuran Derivatives (for contextual comparison)

| Compound | Anti-inflammatory Activity (NO Inhibition IC50, µM) | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | Reference |

| Benzofuran Derivative 1 | 17.3 | - | - | [3] |

| Benzofuran Derivative 4 | 16.5 | - | - | [3] |

| Fluorinated Benzofuran 5 | - | - | IC50 determined | [18] |

| Fluorinated Benzofuran 6 | - | IC50 determined | IC50 determined | [18] |

| Piperazine/benzofuran hybrid 5d | 52.23 | - | - | [7] |

Note: This table presents example data from the literature for various benzofuran derivatives to provide a context for potential IC50 values. The specific activities of 2-Nitrobenzofuran-7-ol would need to be determined experimentally.

Conclusion and Future Directions

While the precise mechanism of action of 2-Nitrobenzofuran-7-ol in biological systems remains to be elucidated, the extensive research on the benzofuran scaffold provides a strong foundation for hypothesizing its potential activities. Based on the available literature, it is highly probable that 2-Nitrobenzofuran-7-ol possesses anti-inflammatory properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways, and/or through the direct inhibition of inflammatory enzymes such as COX-1 and COX-2.

The experimental protocols detailed in this guide provide a clear roadmap for testing these hypotheses. Future research should focus on performing these in vitro assays to confirm the biological activity of 2-Nitrobenzofuran-7-ol and to determine its potency and selectivity. Subsequent studies could then explore its efficacy in in vivo models of inflammation and delve deeper into its molecular interactions with its biological targets. The exploration of this and other under-investigated benzofuran derivatives holds significant promise for the discovery of novel therapeutic agents.

References

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

-

An ELISA method to measure inhibition of the COX enzymes. PubMed. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

-

An ELISA method to measure inhibition of the COX enzymes. Springer Nature Experiments. [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed. [Link]

-

Macrophage Inflammatory Assay. PMC. [Link]

-

Bioactive Benzofuran derivatives: A review. PubMed. [Link]

-

Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. ResearchGate. [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC. [Link]

-

Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. [Link]

-

Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity. PMC. [Link]

-

Phytochemical Analysis, Computational Study, and in vitro Assay of Etlingera elatior Inflorescence Extract Towards Inducible Nitric Oxide Synthase. Taylor & Francis Online. [Link]

-

Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. PMC. [Link]

-

Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-1 and COX-2 activities. ResearchGate. [Link]

-

Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. [Link]

-

Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages. MDPI. [Link]

-

Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PMC. [Link]

-

IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. [Link]

-

Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. [Link]

-

Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera. PubMed. [Link]

-

Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC. [Link]

-

NF-κB and MAPK inflammatory pathways. ResearchGate. [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. [Link]

-

Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors with anti-inflammatory and analgesic properties: design, synthesis and molecular docking. PubMed. [Link]

-

Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PMC. [Link]

-

Analgetic and antiinflammatory 7-aroylbenzofuran-5-ylacetic acids and 7-aroylbenzothiophene-5-ylacetic acids. PubMed. [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]

-

Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]

-

In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. YouTube. [Link]

-

Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors with anti-inflammatory and analgesic properties: design, synthesis and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mjas.analis.com.my [mjas.analis.com.my]

- 16. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Nitrobenzofuran-7-ol: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Nitrobenzofuran-7-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. By elucidating the correlation between the molecular structure and its spectroscopic signatures, this guide aims to facilitate the identification, characterization, and quality control of 2-Nitrobenzofuran-7-ol in a laboratory setting.

Introduction to 2-Nitrobenzofuran-7-ol and its Spectroscopic Importance

2-Nitrobenzofuran-7-ol, with the chemical formula C₈H₅NO₄ and a molecular weight of 179.13 g/mol , belongs to the benzofuran class of heterocyclic compounds.[1][2] The presence of a nitro group, a hydroxyl group, and the fused furan-benzene ring system imparts unique chemical and physical properties to the molecule, making its unambiguous structural confirmation crucial for any research application. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. NMR spectroscopy reveals the connectivity of atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern. A thorough understanding of the expected spectroscopic data is therefore paramount for any scientist working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-Nitrobenzofuran-7-ol, both ¹H and ¹³C NMR are essential for structural verification.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Nitrobenzofuran-7-ol is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Nitrobenzofuran-7-ol

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5 - 7.8 | s | - |

| H-4 | ~7.0 - 7.3 | d | ~8-9 |

| H-5 | ~6.8 - 7.1 | t | ~8-9 |

| H-6 | ~7.2 - 7.5 | d | ~8-9 |

| 7-OH | ~9.0 - 11.0 | br s | - |

Disclaimer: These are predicted values based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

The proton at position 3 is expected to be a singlet due to the absence of adjacent protons. The protons on the benzene ring (H-4, H-5, and H-6) will exhibit splitting patterns (doublet, triplet, doublet) characteristic of a trisubstituted benzene ring. The hydroxyl proton is expected to be a broad singlet and its chemical shift can be highly variable depending on concentration and solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the nitro and hydroxyl groups, as well as the heteroatom in the furan ring, will significantly influence the chemical shifts of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Nitrobenzofuran-7-ol

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 155 |

| C-3 | ~110 - 115 |

| C-3a | ~145 - 150 |

| C-4 | ~115 - 120 |

| C-5 | ~120 - 125 |

| C-6 | ~110 - 115 |

| C-7 | ~155 - 160 |

| C-7a | ~125 - 130 |

Disclaimer: These are predicted values based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

The carbon atom attached to the nitro group (C-2) and the hydroxyl group (C-7) are expected to be significantly deshielded, appearing at lower fields. The other carbon signals can be assigned based on established chemical shift databases and theoretical calculations.[3][4][5]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Data Acquisition

Caption: Standard workflow for acquiring and processing NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 2-Nitrobenzofuran-7-ol is expected to show characteristic absorption bands for the O-H, N-O, C=C, and C-O bonds.

Table 3: Predicted IR Absorption Bands for 2-Nitrobenzofuran-7-ol

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3200 - 3600 | Broad, Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C=C (aromatic) | 1580 - 1620 | Medium to Strong |

| NO₂ (asymmetric stretch) | 1500 - 1550 | Strong |

| NO₂ (symmetric stretch) | 1330 - 1370 | Strong |

| C-O (aryl ether) | 1200 - 1280 | Strong |

The broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the hydroxyl group.[6][7] The strong absorptions corresponding to the nitro group's asymmetric and symmetric stretching are also key diagnostic peaks.[6]

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-IR Data Acquisition

Caption: Step-by-step process for ATR-IR spectral acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum and Fragmentation

For 2-Nitrobenzofuran-7-ol (C₈H₅NO₄), the molecular ion peak [M]⁺• is expected at an m/z of 179. The presence of the nitro group often leads to characteristic fragmentation patterns.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Nitrobenzofuran-7-ol

| m/z | Proposed Fragment |

| 179 | [M]⁺• (Molecular Ion) |

| 149 | [M - NO]⁺ |

| 133 | [M - NO₂]⁺ |

| 105 | [M - NO₂ - CO]⁺ |

The fragmentation of nitroaromatic compounds often involves the loss of NO and NO₂ radicals.[8] Further fragmentation of the benzofuran ring system can also be expected.[9][10][11]

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like 2-Nitrobenzofuran-7-ol.

Workflow for ESI-MS Data Acquisition

Caption: General workflow for acquiring ESI-Mass Spectrometry data.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 2-Nitrobenzofuran-7-ol. By combining the insights from NMR, IR, and MS, researchers can confidently verify the structure and purity of this compound, which is a critical step in any scientific investigation. The provided protocols and predicted data serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this and related benzofuran derivatives.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0293642). [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ChemSynthesis. 2-nitro-1-benzofuran-7-ol. [Link]

-

PubChem. 2-Nitro-7-hydroxybenzofuran. [Link]

-

PubMed. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

University of California, Los Angeles. 13-C NMR Chemical Shift Table. [Link]

-

A Research Article. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

-

ResearchGate. (PDF) NOVEL BENZOFURAN DERIVATIVES: SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF ANTICANCER AND ANTIBACTERIAL ACTIVITIES. [Link]

-

Cuestiones de Fisioterapia. Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. [Link]

-

NIH. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. [Link]

-

Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

-

Michigan State University. Infrared Spectrometry. [Link]

-

ResearchGate. Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. [Link]

-

ResearchGate. (PDF) Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. [Link]

-

PubMed. 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. [Link]

-

PubMed. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-Nitro-7-hydroxybenzofuran | C8H5NO4 | CID 170417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. compoundchem.com [compoundchem.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Chemical Studies of 7-Acetyl-5-Nitrobenzofurans: From Molecular Design to Therapeutic Potential

This in-depth technical guide provides a comprehensive overview of the quantum chemical studies of 7-acetyl-5-nitrobenzofurans, a class of heterocyclic compounds with significant potential in drug development. We will explore the theoretical underpinnings of their electronic structure, spectroscopic properties, and reactivity, and connect these findings to their experimentally observed biological activities. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry, medicinal chemistry, and drug discovery.

The Significance of Benzofurans in Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a foundational scaffold for a multitude of biologically active molecules.[1][2] Derivatives of this core structure are ubiquitous in nature and have been extensively explored in synthetic chemistry, leading to the development of compounds with a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and antitumor activities.[2][3][4][5][6][7] The versatility of the benzofuran ring system allows for fine-tuning of its electronic and steric properties through substitution, making it a privileged scaffold in the design of novel therapeutic agents.[5] The introduction of specific functional groups, such as acetyl and nitro moieties, can significantly modulate the biological and physicochemical characteristics of the parent molecule.[8]

Synthesis of 7-Acetyl-2-Aryl-5-Nitrobenzofurans

The synthesis of the target compounds, a series of 7-acetyl-2-aryl-5-nitrobenzofurans, is achieved through a sophisticated and efficient one-pot reaction. This method involves a sequential Sonogashira cross-coupling of 2-hydroxy-3-iodo-5-nitroacetophenone with various terminal acetylenes, followed by an in situ Cacchi-type cycloisomerization of the resulting 5-alkynylated intermediates. This synthetic strategy offers a direct and versatile route to a library of substituted benzofurans, enabling the systematic investigation of structure-activity relationships.

Experimental Protocol: Synthesis of 7-Acetyl-2-Aryl-5-Nitrobenzofurans [9]

-

Reaction Setup: To a solution of 2-hydroxy-3-iodo-5-nitroacetophenone in a suitable solvent, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper co-catalyst (e.g., CuI), and a base (e.g., Et₃N).

-

Addition of Acetylene: The respective terminal acetylene is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at an elevated temperature under an inert atmosphere until the starting materials are consumed (monitored by TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired 7-acetyl-2-aryl-5-nitrobenzofuran derivative.

Quantum Chemical Investigations: A DFT-Based Approach

To gain a deeper understanding of the molecular properties of 7-acetyl-5-nitrobenzofurans, quantum chemical calculations are employed, with Density Functional Theory (DFT) being the method of choice.[10][11][12] DFT provides a robust framework for investigating the electronic structure, geometry, and spectroscopic properties of molecules with a favorable balance between computational cost and accuracy.[10][13]

Computational Methodology

The selection of an appropriate functional and basis set is crucial for obtaining reliable theoretical results. For the studies of benzofuran derivatives, the B3LYP hybrid functional combined with a split-valence basis set, such as 6-311G(d,p), has been shown to provide accurate predictions of molecular geometries and vibrational frequencies.[11][12]

Workflow for Quantum Chemical Calculations

Caption: Workflow of the quantum chemical calculations.

Molecular Geometry and Stability

Geometry optimization calculations are performed to determine the most stable conformation of the 7-acetyl-5-nitrobenzofuran derivatives. The optimized structures provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's overall shape and potential interactions with biological targets.[10]

Spectroscopic Analysis

Theoretical vibrational spectra (FT-IR and Raman) are calculated from the optimized geometries.[14] These calculated spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of vibrational modes to specific functional groups.[15][16][17]

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties.[14] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's kinetic stability and its ability to participate in charge transfer interactions.[18] A smaller HOMO-LUMO gap generally suggests higher reactivity.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-(4-Fluorophenyl) | -7.02 | -3.45 | 3.57 |

| 2-(4-Methoxyphenyl) | -6.68 | -3.32 | 3.36 |

| 2-(p-Tolyl) | -6.71 | -3.35 | 3.36 |

| 2-(3,5-bis(Trifluoromethyl)phenyl) | -7.54 | -4.01 | 3.53 |

| Note: Representative data synthesized from typical DFT studies on similar aromatic compounds. |

Non-Linear Optical (NLO) Properties

Benzofuran derivatives have shown potential for applications in non-linear optics due to their extended π-conjugated systems.[8][19][20] Quantum chemical calculations can predict NLO properties such as the first-order hyperpolarizability (β), which is a measure of a molecule's ability to generate a second-harmonic frequency when interacting with an intense light source. The presence of electron-donating and electron-withdrawing groups can significantly enhance the NLO response.[8]

Biological Activities and Structure-Activity Relationship

The synthesized 7-acetyl-2-aryl-5-nitrobenzofuran derivatives have been evaluated for their in vitro antiproliferative activity against various cancer cell lines, including breast (MDA-MB-231) and cervical (Caski) cancer cells.[9]

Anticancer Activity

Several derivatives have demonstrated promising antiproliferative effects. For instance, 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one showed significant activity against both MDA-MB-231 and Caski cell lines, with IC₅₀ values of 5.13 ± 0.86 µM and 26.96 ± 4.97 µM, respectively. These values are comparable to or even better than the standard chemotherapeutic agent, Camptothecin.

Antioxidant Properties

The antioxidant potential of these compounds has also been investigated. Certain derivatives, particularly those with electron-donating or strongly electron-withdrawing groups on the 2-aryl substituent, exhibited significant Fe-reducing power, indicating their ability to act as antioxidants.[11]

Molecular Docking and Dynamics

To elucidate the potential mechanism of action at the molecular level, molecular docking and molecular dynamics simulations are performed. These computational techniques can predict the binding modes and affinities of the benzofuran derivatives with specific protein targets, such as proteases and mTOR, which are implicated in cancer progression. The results from these simulations can provide valuable insights for the rational design of more potent and selective inhibitors.

Conclusion and Future Perspectives

The integration of synthetic chemistry and quantum chemical studies provides a powerful platform for the discovery and development of novel therapeutic agents. The 7-acetyl-5-nitrobenzofuran scaffold has emerged as a promising template for the design of new anticancer and antioxidant agents.[9] Future work in this area should focus on expanding the library of derivatives to further probe the structure-activity relationship, optimizing the pharmacokinetic properties of the most active compounds, and validating their efficacy in preclinical in vivo models. The theoretical insights gained from DFT calculations will continue to be instrumental in guiding these efforts, ultimately accelerating the translation of these promising molecules from the laboratory to the clinic.

References

- Current time information in Edmonton, CA. (n.d.). Google.

- Maluleka, M. M., Segodi, R. S., Mphahlele, M. J., Mbazima, V. G., Elhenawy, A. A., & Monchusi, B. A. (2020). Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents with antioxidant properties. Journal of Molecular Structure, 1222, 128863.

-

Maluleka, M. M., Segodi, R. S., Mphahlele, M. J., Mbazima, V. G., Elhenawy, A. A., & Monchusi, B. A. (n.d.). Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents with antioxidant properties. Scilit. Retrieved January 16, 2026, from [Link]

- Krawczyk, P. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling, 26(10), 272.

- DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer explor

- Nguyen, T. T., Pham, B. T., & Le, T. H. (2021). Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. RSC Advances, 11(22), 12971-12980.

-

Benzofuran-stilbene hybrid compounds: an antioxidant assessment -a DFT study †. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

- Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. (2025). DergiPark.

- Yuan, T., et al. (2025). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity.

- Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. (2020).

-

Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

- Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. (n.d.). DergiPark.

- Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Natural source, bioactivity and synthesis of benzofuran deriv

- Yadav, M., et al. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia.

-

Benzofuran. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

- Natural source, bioactivity and synthesis of benzofuran deriv

- Krawiecka, M., Kuran, B., Kossakowski, J., Kierzkowska, M., Młynarczyk, G., Kazmierczak-Barańska, J., Królewska, K., & Cieślak, M. (2013). Synthesis and biological activity of 6-substituted 5-acetyl-4,7-dimethoxybenzofuran derivatives.

- 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. (n.d.). MDPI.

- Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitr

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). MDPI.

- Comprehensive quantum chemical study of the associative complex of para-aminobenzoic acid and 7-diethylamino 4-methyl coumarin by adsorption and aromatic bridges. (2024).

- Experimental and theoretical investigations of spectroscopic properties of N-acetyl-5-methoxytryptamine. (2025).

- Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Deriv

- Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Deriv

- Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Deriv

Sources

- 1. Benzofuran - Wikipedia [en.wikipedia.org]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. actascientific.com [actascientific.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research Portal [ujcontent.uj.ac.za]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. [PDF] Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. researchgate.net [researchgate.net]

A Senior Application Scientist's In-depth Technical Guide to the In Silico Modeling of 2-Nitrobenzofuran-7-ol Interactions

Abstract: This guide provides a comprehensive, technically-grounded workflow for the in silico analysis of 2-Nitrobenzofuran-7-ol, a member of the pharmacologically significant benzofuran class of heterocyclic compounds.[1][2] Addressed to researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the causal reasoning behind methodological choices, emphasizing self-validation and robust data interpretation. The protocols herein cover the full spectrum of a preliminary computational drug discovery campaign, from ligand preparation and target identification to molecular docking, molecular dynamics simulations, and ADMET profiling. Each section is underpinned by authoritative references and designed to instill scientific rigor and confidence in the generated results.

Introduction: The Rationale for Modeling 2-Nitrobenzofuran-7-ol

Benzofuran derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3][4] The specific compound, 2-Nitrobenzofuran-7-ol (PubChem CID: 170417), possesses a molecular structure suggestive of potential biological interactions, making it a compelling candidate for computational investigation.[5] In silico modeling serves as a powerful "first look," enabling us to generate testable hypotheses about the compound's mechanism of action, potential protein targets, and drug-likeness before committing to costly and time-intensive laboratory synthesis and testing.[6][7] This guide establishes a systematic and logical pathway for conducting such an investigation.

Section 1: The In Silico Workflow - A Strategic Overview

A successful computational analysis is not a linear path but an integrated workflow where each step informs the next. The process begins with preparing the digital representations of our small molecule (the ligand) and its potential biological target (the receptor). We then predict their interaction, refine that prediction by simulating their dynamic behavior, and finally, assess the broader physiological implications.

Caption: High-level overview of the in silico modeling workflow.

Section 2: Ligand Preparation Protocol

Expertise: The accuracy of any simulation begins with a chemically correct representation of the ligand. The goal is not just to have a 3D structure, but one that represents a low-energy, physiologically relevant conformation with correct atom types and partial charges.

Protocol:

-

Obtain 2D Structure: The SMILES string for 2-Nitrobenzofuran-7-ol is C1=CC2=C(C(=C1)O)OC(=C2)[O-].[5] This can be obtained from databases like PubChem.

-

Generate 3D Coordinates: Use a tool like Open Babel or the graphical interface of a molecular visualizer like UCSF ChimeraX to convert the 2D SMILES representation into a 3D structure.[8][9]

-

Add Hydrogens: The initial 3D structure often lacks hydrogen atoms. These must be added, and their positions optimized, as they are critical for forming hydrogen bonds. It is crucial to select a protonation state relevant to physiological pH (typically pH 7.4).[9][10][11]

-

Assign Partial Charges: The distribution of charge within the molecule dictates its electrostatic interactions. Assigning partial charges is a critical step. For many docking programs, Gasteiger or AM1-BCC charges are a reliable starting point.[12]

-

Energy Minimization: The initial 3D structure may have strained bonds or clashes. Perform a brief energy minimization using a suitable force field (e.g., MMFF94 or UFF) to relax the structure into a low-energy conformation.

-

Save in Correct Format: Save the prepared ligand structure in a .mol2 or .pdbqt format, depending on the requirements of the chosen docking software.[10]

Section 3: Target Identification and Receptor Preparation

Expertise: Target identification for a novel compound is a significant challenge. For benzofuran derivatives, literature suggests a range of potential targets, including those involved in bacterial cell processes or inflammatory pathways.[3][13][14] For this guide, we will proceed with a hypothetical target, such as a bacterial enzyme or a human kinase, to demonstrate the protocol. The key is to start with a high-quality crystal structure.

Protocol:

-

Select and Download a Target Structure: Obtain a 3D structure of the protein target from the Protein Data Bank (RCSB PDB).[7] Choose a structure with high resolution (ideally < 2.5 Å) and, if possible, one that is co-crystallized with a known ligand.

-

Clean the PDB File: The raw PDB file contains more than just the protein. It is imperative to remove components that will interfere with the docking.[11][15][16]

-

Delete Water Molecules: Unless a specific water molecule is known to be critical for binding (a "bridging" water), all crystallographic waters should be removed.[10][17]

-

Remove Co-ligands and Ions: Remove any existing ligands, ions, or cofactors from the binding site to make it available for docking our compound.[11][15]

-

Handle Multiple Chains: If the protein is a multimer, retain only the chain(s) that form the binding site of interest.[11][15]

-

-

Prepare the Protein:

-

Add Hydrogens: Just as with the ligand, add hydrogens to the protein, ensuring correct protonation states for acidic and basic residues like Asp, Glu, Lys, and His at physiological pH.[10][11]

-

Assign Charges: Add partial charges to the protein atoms (e.g., Kollman charges).[10]

-

Repair Missing Residues/Atoms: Some PDB structures may have missing side chains or even entire loops. Tools like SWISS-MODEL or Modeller can be used to model these missing segments, though this is an advanced step. For routine docking, ensure at least that all side chains in and near the binding site are complete.[15]

-

-

Save as Receptor File: Save the cleaned, prepared protein in the appropriate format for the docking software (e.g., .pdbqt for AutoDock Vina).[17]

Section 4: Molecular Docking - Predicting the Interaction

Expertise: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[7] It uses a scoring function to estimate the binding affinity, typically reported in kcal/mol. The lower (more negative) the score, the stronger the predicted binding. It's a search algorithm problem: exploring many possible "poses" of the ligand in the binding pocket and scoring each one.

Caption: Workflow for a typical molecular docking experiment.

Protocol (Using AutoDock Vina as an example):

-

Define the Search Space (Grid Box): The docking algorithm needs to know where to search. Define a 3D grid box that encompasses the entire binding site of the protein.[10] If the binding site is unknown, a "blind docking" approach can be used where the grid box covers the entire protein surface, although this is computationally more demanding and less precise.[10]

-

Configure Docking Parameters: Set the parameters for the docking run. A key parameter is exhaustiveness, which controls the thoroughness of the search. Higher values increase the chance of finding the optimal pose but also increase computation time.[9]

-

Launch the Docking Run: Execute the docking command.[10][18] The software will systematically place the ligand in the grid box, evaluating thousands to millions of conformations.

-

Analyze the Results: The output will be a set of binding poses (typically 9-10) ranked by their binding affinity scores.[7]

-

Trustworthiness Check: The top-ranked pose should be visually inspected. Does it make chemical sense? Are there favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding site?

-

Clustering: Poses that are structurally similar (low RMSD) and have good scores reinforce the prediction.

-

| Pose ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | -8.5 | TYR 151, SER 210, LEU 288 |

| 2 | -8.2 | TYR 151, PHE 290, LEU 288 |

| 3 | -7.9 | SER 210, ILE 212, VAL 291 |

Section 5: Molecular Dynamics (MD) Simulation - Assessing Stability

Expertise: Molecular docking provides a static snapshot. Molecular Dynamics (MD) simulations introduce time, temperature, and solvent, allowing us to observe the dynamic behavior of the protein-ligand complex.[19] This is a crucial validation step. A promising docking pose that is unstable in an MD simulation is likely not a viable binding mode. GROMACS is a powerful, open-source engine for this purpose.[20][21]

Protocol Overview:

-

System Preparation: Take the best docked pose of the 2-Nitrobenzofuran-7-ol-protein complex.

-

Solvation: Place the complex in a simulation box (e.g., a cube or dodecahedron) and fill it with explicit water molecules.[22]

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration.[22]

-

Energy Minimization: Vigorously minimize the energy of the entire system (protein, ligand, water, ions) to remove any steric clashes.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).[22]

-

Production MD: Once equilibrated, run the production simulation for a set amount of time (e.g., 100 nanoseconds). The trajectory (the history of all atomic positions over time) is saved for analysis.[22]

-

Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates the complex has reached equilibrium and is not falling apart.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify which parts of the protein are flexible and which are stable upon ligand binding.

-

Interaction Analysis: Monitor key interactions (like hydrogen bonds) identified during docking. Do they persist throughout the simulation?

-

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Antitumor and antimicrobial activities of some hetero aromatic benzofurans derived from naturally occurring visnagin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Nitro-7-hydroxybenzofuran | C8H5NO4 | CID 170417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaron.com [pharmaron.com]

- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 10. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 11. researchgate.net [researchgate.net]

- 12. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 13. In Silico Antitubercular Activity Analysis of Benzofuran and Naphthofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In silico antitubercular activity analysis of benzofuran and naphthofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. quora.com [quora.com]

- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. Running molecular dynamics simulations using GROMACS - TeSS (Training eSupport System) [tess.elixir-europe.org]

- 20. GROMACS Tutorials [mdtutorials.com]

- 21. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 22. m.youtube.com [m.youtube.com]

The Ascendant Trajectory of Nitrobenzofurans in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Abstract

The benzofuran scaffold, a privileged heterocyclic motif, has long been a cornerstone in the edifice of medicinal chemistry. Its fusion with a nitro group, creating the nitrobenzofuran pharmacophore, has unlocked a new dimension of therapeutic potential, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive literature review of nitrobenzofuran compounds, meticulously curated for researchers, scientists, and drug development professionals. We will navigate the synthetic landscapes, dissect the intricate mechanisms of action, and illuminate the structure-activity relationships that govern their efficacy as anticancer, antifungal, and antitubercular agents. This guide is designed to be a practical and insightful resource, bridging the gap between foundational research and the strategic development of next-generation therapeutics.

Introduction: The Nitrobenzofuran Scaffold - A Convergence of Reactivity and Bioactivity